Vejovine
Description
Properties
bioactivity |
Gram-, Mammalian cells, |
|---|---|
sequence |
GIWSSIKNLASKAWNSDIGQSLRNKAAGAINKFVADKIGVTPSQAASMTLDEIVDAMYYD |
Origin of Product |
United States |
Isolation, Biosynthesis, and Synthetic Methodologies of Vejovine
Isolation and Purification Strategies for Natural Vejovine from Biological Sources
The primary source for the isolation of natural this compound is the venom of the scorpion Vaejovis mexicanus. researchgate.netnih.gov The process of obtaining pure this compound from this complex biological matrix involves several steps, primarily relying on chromatographic techniques.
Chromatographic Techniques for this compound Isolation (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key technique employed in the isolation and purification of this compound from scorpion venom. researchgate.netnih.gov This method separates molecules based on their hydrophobicity. springernature.com In the case of this compound, isolation has been successfully achieved through a two-step RP-HPLC procedure. researchgate.netnih.gov This approach utilizes a non-polar stationary phase and a polar mobile phase, with elution typically performed using a gradient of increasing organic solvent concentration. springernature.comchromtech.com The differential interaction of peptides, like this compound, with the hydrophobic stationary phase allows for their separation from other components in the venom. springernature.com
Gene Cloning and Transcriptomic Analysis of this compound
Understanding the biological production of this compound involves studying the genetic information encoding the peptide and the transcriptional activity within the venom-producing organism.
Elucidation of the Gene Encoding this compound
The gene encoding this compound has been identified through the construction and analysis of a cDNA library derived from the venomous gland of Vaejovis mexicanus. researchgate.netnih.gov This approach allows for the isolation and sequencing of the messenger RNA (mRNA) molecules present in the venom gland, which serve as templates for protein synthesis. By analyzing these sequences, researchers can identify the specific gene sequence that codes for the this compound peptide precursor. This gene encoding this compound shows less than 50% similarity to other known scorpion peptides, indicating it represents a new type of antibiotic peptide. researchgate.netnih.gov
Transcriptomic Profiling in this compound-Producing Organisms
Transcriptomic analysis of the venom glands of Vaejovis mexicanus and other species within the Vaejovis genus provides insights into the diversity and expression levels of venom components, including this compound. nih.govplos.org Transcriptomic profiling involves analyzing the complete set of RNA transcripts in a cell or tissue under specific conditions. nih.gov Studies have shown that non-disulfide bridged peptides (NDBPs), such as this compound, are significant components in the venom of non-Buthidae scorpions like Vaejovis mexicanus. plos.orgmdpi.com Analysis of cDNA libraries from Vaejovis species has revealed the presence of precursors for various peptides, including those belonging to the NDBP-4 subfamily, which includes this compound and related peptides like VpVlp1 that share high sequence identity. plos.org Transcriptomic data helps in identifying novel peptides and understanding the gene expression profiles related to venom production. plos.orgdntb.gov.uaresearchgate.net
De Novo Chemical Synthesis of this compound and its Analogues
Beyond isolation from natural sources, this compound and modified versions (analogues) can be produced through chemical synthesis. De novo chemical synthesis refers to the creation of complex molecules from simpler starting materials. rsc.orgchemrxiv.orgorganic-chemistry.org
Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound
Solid-Phase Peptide Synthesis (SPPS) is the primary methodology employed for the de novo chemical synthesis of this compound and its analogues. researchgate.netnih.govresearchgate.netbachem.comgyrosproteintechnologies.com This technique involves assembling the peptide chain stepwise on an insoluble solid support, typically a resin. bachem.compeptide.com The Merrifield method, which utilizes fluoren-9-ylmethoxycarbonyl (Fmoc)-amino acids, is a standard approach for SPPS and has been successfully used for the synthesis of this compound. researchgate.netnih.govpeptide.comnih.gov
The general SPPS cycle involves the coupling of protected amino acids to the growing peptide chain on the resin, followed by deprotection steps to remove temporary protecting groups, and washing steps to remove excess reagents and by-products. bachem.compeptide.com The Fmoc strategy is widely used due to its orthogonality with acid-labile side-chain protecting groups. peptide.com
The chemical synthesis of this compound using the solid phase method with Fmoc-amino acids has been reported, yielding a synthetic peptide that demonstrated essentially the same activity as the native peptide. researchgate.netnih.gov This highlights the effectiveness of SPPS for producing functional this compound. Analogues of this compound have also been synthesized using standard Fmoc-based SPPS techniques to explore modifications and their effects. researchgate.net
Here is a summary of the key steps in the SPPS of peptides:
| Step | Description |
| Attachment | C-terminal amino acid is attached to the solid support (resin). |
| Deprotection | Removal of the temporary Nα-protecting group (e.g., Fmoc) from the terminal amino acid. |
| Washing | Removal of deprotection reagents and by-products. |
| Coupling | Formation of a peptide bond between the deprotected amino acid and the next protected amino acid. |
| Washing | Removal of excess protected amino acid and coupling reagents. |
| Repeat | Steps 2-5 are repeated for each amino acid in the sequence. |
| Cleavage | Release of the synthesized peptide from the resin and removal of side-chain protecting groups. |
This compound is a peptide originally isolated from the venom of the Mexican scorpion Vaejovis mexicanus. researchgate.netnih.gov It is classified as a non-disulfide-bridged peptide (NDBP), composed of 47 amino acid residues with a molecular weight of approximately 4.8 kDa. researchgate.netcjnmcpu.com Research indicates that this compound is a new type of antibiotic, exhibiting potent antimicrobial activity, particularly against Gram-negative multidrug-resistant bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae, and Acinetobacter baumanii. researchgate.netnih.govmdpi.com It shares some homology (52%) with hadrurin (B1576501), another antimicrobial peptide found in scorpion venom. cjnmcpu.comcjnmcpu.com
This compound was initially isolated from the venom of Vaejovis mexicanus through a two-step process involving reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net The natural source of this compound is the venom gland of this scorpion species. researchgate.netmdpi.com
The biosynthesis of this compound, like other scorpion venom peptides, occurs within the venom gland. A cDNA library of the venomous gland of Vaejovis mexicanus has provided material for cloning the gene encoding this compound, indicating its ribosomal synthesis as a peptide. researchgate.net Scorpion venoms are complex mixtures containing various bioactive molecules, including peptides, which are products of evolutionary refinement for defensive and predatory purposes. kemdikbud.go.idnih.gov
Chemical synthesis of this compound has been successfully performed using the solid-phase method of Merrifield, employing fluoren-9-ylmethoxycarbonyl (Fmoc)-amino acids. researchgate.netgoogle.com This synthetic approach yields a peptide that exhibits essentially the same biological activity as the native this compound isolated from scorpion venom. researchgate.net
Synthesis of this compound Derivatives and Peptide Fragments
Studies have explored the synthesis of this compound derivatives and shorter peptide fragments to investigate their antimicrobial properties and potentially enhance their activity or selectivity. The chemical synthesis of analogs of this compound has been performed using standard Fmoc-based solid-phase synthesis techniques. researchgate.net Research has shown that modifications to the sequence of antimicrobial peptides, including those derived from scorpion venoms like this compound and hadrurin, can lead to enhanced antimicrobial activity and altered properties. nih.govscilit.com
For instance, a truncated derivative of this compound, referred to as Vm36, which lacks the first eight N-terminal amino acids, has been observed to form when freshly milked venom is stored. cjnmcpu.comshu.ac.uk In contrast to the native this compound, Vm36 showed no antimicrobial activity, highlighting the critical role of the N-terminal region for its function. cjnmcpu.comshu.ac.uk This suggests that specific peptide fragments or modified sequences can have significantly different biological profiles compared to the parent peptide. Designing novel antimicrobial agents from synthetic peptides, including those derived from templates like this compound, is an active area of research aimed at combating antibiotic resistance. scilit.commdpi.com
Optimization of Synthetic Pathways for Enhanced this compound Production
Optimization of synthetic pathways for peptides like this compound is crucial for research and potential therapeutic applications, as isolation from natural sources can be challenging and yield limited quantities. nih.gov Solid-phase peptide synthesis (SPPS), such as the Fmoc-based method used for this compound, is a common technique for producing peptides. researchgate.netgoogle.com While standard SPPS is feasible for producing milligram amounts, it can be expensive for larger quantities. shu.ac.uk
Strategies for enhanced peptide production include genetic modification and recombinant expression in host organisms. kemdikbud.go.idnih.gov Over-expression in large fermentors, combined with standard biopharmaceutical development processes, can facilitate cost-effective peptide manufacture. kemdikbud.go.idnih.gov Genetic modification also allows for structural modifications of peptides for pharmacological optimization. kemdikbud.go.id By rationally modifying amino acids, the pharmacological properties of bioactive peptides can be altered and optimized, which is relevant for enhancing the production and efficacy of this compound and its analogs. kemdikbud.go.id
Advanced Structural Characterization and Conformational Analysis of Vejovine
Spectroscopic Techniques for Vejovine Structural Elucidation
Spectroscopic methods are fundamental tools in chemistry for determining the structure of molecules. anu.edu.auclariant.com For peptides, these techniques help to identify the amino acid sequence, molecular weight, and the arrangement of the peptide chain in three dimensions.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules, including proteins and nucleic acids. cas.cz It provides detailed information about the local environment of individual atoms within a molecule. While the search results mention NMR spectroscopy in the context of structural analysis and research cas.czdntb.gov.uachemrxiv.orgoxinst.comnih.govnd.edursc.orgmdpi.com, specific detailed applications of NMR solely focused on this compound's structural elucidation are not extensively detailed within the provided snippets. However, NMR is generally used in peptide research to confirm primary structure, investigate secondary and tertiary structures, and study molecular interactions. cas.cz Automated structure elucidation from NMR spectra is an active area of research. chemrxiv.orgrsc.org
Mass Spectrometry (MS) for this compound Sequence and Molecular Weight Confirmation
Mass Spectrometry (MS) is a key technique for determining the molecular weight and sequence of peptides. libretexts.orguab.edu It works by ionizing the peptide and then measuring the mass-to-charge ratio of the resulting ions. libretexts.orguab.edu This allows for precise determination of the peptide's molecular weight and, through fragmentation techniques (like MS/MS), the amino acid sequence can be deduced. libretexts.orguab.edu
This compound has a reported molecular weight of 4873 Da, as determined by mass spectrometry. researchgate.net Mass fingerprinting and LC-MS/MS analysis have been used in the study of scorpion venoms, leading to the determination of peptide sequences. researchgate.net Purity of synthetic peptides, including those related to this compound, is confirmed by analytical HPLC separation and molecular weight determination by mass spectrometry, showing only one component after purification. researchgate.net
Below is a table summarizing molecular weight information related to this compound:
| Peptide Type | Molecular Weight (Da) | Reference |
| Native this compound | 4873 | researchgate.net |
| Synthetic Peptides | Expected values | researchgate.net |
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of proteins and peptides in solution. researchgate.netelte.hursc.orgnih.gov CD spectra in the far-UV region (190-250 nm) are sensitive to the different types of secondary structures, such as alpha-helices, beta-sheets, and random coils. researchgate.netnih.gov By analyzing the shape and intensity of the CD signals, the proportions of these structural elements in a peptide can be estimated. nih.gov
In silico analysis has suggested an alpha-helix structure for analog peptides related to this compound, and this has been confirmed by circular dichroism. dntb.gov.ua Another study indicates that a truncated derivative of this compound, Vm36, acquired an alpha-helix structure in an aqueous solution, suggesting the versatility of this compound's structure. cjnmcpu.com This highlights the use of CD spectroscopy in understanding the conformational behavior of this compound and its derivatives.
Conformational Dynamics of this compound in Different Environments
The conformational dynamics of a peptide refer to its ability to change its three-dimensional structure in response to changes in its environment, such as solvent composition, temperature, or the presence of membranes. These dynamics are often linked to the peptide's function.
While the search results mention conformational dynamics in the context of peptide toxins bjmu.edu.cn and the behavior of antimicrobial peptides in lipid environments dntb.gov.ua, specific detailed studies on the conformational dynamics of this compound itself in different environments are not extensively provided. However, the observation that a truncated this compound derivative adopts an alpha-helical structure in aqueous solution cjnmcpu.com suggests that environmental factors can influence this compound's conformation. The ability of antimicrobial peptides to change conformation and form structures resembling channels or carpets in the presence of bacterial membranes is a known mechanism of action. researchgate.net This suggests that this compound's conformational dynamics are likely important for its antimicrobial activity, potentially involving structural changes upon interaction with bacterial membranes.
Structural Comparisons of Native and Synthetic this compound
The chemical synthesis of peptides, such as this compound, is often performed using methods like the solid phase method of Merrifield. researchgate.net Comparing the structure and activity of native (naturally isolated) and synthetic versions of a peptide is crucial to validate the synthetic process and ensure the synthetic product is functionally equivalent to the natural one.
Both native and synthetic this compound have been shown to have essentially the same activity. researchgate.net Purity and molecular weight determination by mass spectrometry are used to confirm the identity and quality of synthetic peptides, ensuring they match the expected characteristics of the native compound. researchgate.net While structural comparisons at a highly detailed level (e.g., using techniques like X-ray crystallography or high-resolution NMR on both native and synthetic forms) are not explicitly detailed in the provided snippets for this compound, the assessment of similar activity and confirmation of molecular weight and purity by MS are key indicators that the synthetic process yields a structurally comparable peptide to the native one. Comparisons of natural and synthetic compounds using techniques like spectroscopy and diffraction are standard practice in chemistry to understand structural differences.
Mechanistic Investigations of Vejovine S Molecular and Cellular Interactions in Vitro/ex Vivo
Vejovine's Interaction with Bacterial Components and Membranes
Antimicrobial peptides (AMPs) like this compound often exert their effects through interactions with bacterial membranes and cellular components. mdpi.com These interactions can lead to membrane disruption and interference with essential cellular processes. mdpi.com
Membrane Permeabilization and Disruption Mechanisms by this compound
AMPs are known to act as membrane permeabilizing or disrupting agents due to the interaction of their amphiphilic structures with phospholipid bilayers. mdpi.com This interaction is often driven by the electrostatic attraction between the positively charged AMPs and the negatively charged bacterial membranes. mdpi.comnih.gov Membrane permeabilization can allow other substances, including antibiotics, to enter the bacterial cell. nih.gov While the specific membrane permeabilization and disruption mechanisms of this compound have not been detailed in the provided search results, the general mechanism for cationic AMPs involves interaction with the negatively charged bacterial membrane leading to altered permeability or complete collapse of the membrane. mdpi.comnih.govfrontiersin.org
Cellular Responses to this compound in Model Microorganisms and Cell Lines
The interaction of this compound with bacterial components triggers various cellular responses in microorganisms, primarily leading to growth inhibition. Studies using model microorganisms and cell lines help to understand these effects in a controlled environment. researchgate.netmdpi-res.comnih.govopenmicrobiologyjournal.com
Analysis of this compound-Induced Growth Inhibition in Bacterial Strains
This compound has been shown to inhibit the growth of various Gram-negative bacterial strains, particularly those exhibiting multidrug resistance. researchgate.netmdpi-res.comnih.govopenmicrobiologyjournal.com Minimum inhibitory concentrations (MICs) are used to quantify the concentration of this compound required to inhibit visible bacterial growth. researchgate.netopenmicrobiologyjournal.com Research indicates that this compound is effective against clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae, and Acinetobacter baumanii, with MIC values ranging from 4.4 μM to 50 μM depending on the specific strain. researchgate.net
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Pseudomonas aeruginosa | 4.4 - 50 μM |
| Klebsiella pneumoniae | 4.4 - 50 μM |
| Escherichia coli | 4.4 - 50 μM |
| Enterobacter cloacae | 4.4 - 50 μM |
| Acinetobacter baumanii | 4.4 - 50 μM |
Note: MIC ranges are based on reported values for clinical isolates. researchgate.net
Investigation of this compound's Hemolytic Activity on Non-Human Cells (e.g., human erythrocytes in vitro, without clinical implications)
Hemolytic activity refers to the ability of a substance to cause the lysis (rupture) of red blood cells. mdpi.com In vitro hemolytic assays using human erythrocytes are commonly used to assess the potential toxicity of compounds to mammalian cells, providing a preliminary indication of membrane-damaging effects. researchgate.netmdpi.comnih.govms-editions.cl this compound has been evaluated for its hemolytic activity against human erythrocytes in vitro. researchgate.netmdpi-res.comscispace.comnih.gov The concentration at which this compound causes 50% hemolysis (HC₅₀) of human erythrocytes has been reported as 100 μM. researchgate.net This indicates that higher concentrations of this compound are required to induce hemolysis compared to the concentrations needed for bacterial growth inhibition. researchgate.net
| Cell Type | Hemolytic Concentration (HC₅₀) |
| Human Erythrocytes | 100 μM |
Note: Hemolytic activity data is based on in vitro studies with human erythrocytes. researchgate.net
Compound Names and PubChem CIDs
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies of this compound and peptides derived from it, as well as from the related scorpion peptide hadrurin (B1576501), have been instrumental in understanding the molecular determinants of their activity and selectivity nih.govmdpi-res.comnih.gov. These investigations often involve the synthesis of modified peptides and evaluation of their biological effects to correlate structural changes with altered activity mdpi-res.comnih.gov.
Research has indicated that for some lipopeptide-like compounds, which share characteristics with antimicrobial peptides like this compound, selective cytotoxicity is linked to achieving an optimal hydrophobicity and charge window mdpi-res.com. Poor performance of some compounds was associated with the tendency of hydrophobic sequences to aggregate in solution mdpi-res.com. Modification of hydrophobicity and net charge through selective amino acid substitutions has been shown to influence the affinity of peptides for bacterial membranes and their cytotoxicity towards mammalian cells nih.gov.
Synthetic analogues of this compound and hadrurin have been designed and studied, demonstrating selective effects against certain bacteria, such as E. coli, while showing no effect against others like S. aureus in liquid broth antimicrobial experiments nih.gov. These studies confirm that well-designed synthetic peptides can offer an alternative in combating bacterial infections mdpi-res.com.
Elucidation of Key Amino Acid Residues for this compound Activity
Investigations into the structure-activity relationship of this compound have highlighted the critical role of specific regions and amino acid residues in its antimicrobial function nih.govnih.gov. Notably, the N-terminal region of the peptide has been identified as essential for its activity nih.gov.
Evidence supporting the importance of the N-terminus comes from the characterization of Vm36, a truncated derivative of this compound nih.govresearchgate.net. Vm36 is formed when freshly milked venom containing this compound is stored, resulting in the loss of the first eight N-terminal amino acids nih.govresearchgate.net. In comparative studies, Vm36 showed no antimicrobial activity, in contrast to the potent activity of the full-length native and synthetic this compound against Gram-negative bacteria nih.govresearchgate.net. This finding strongly suggests that the presence and integrity of the N-terminal eight amino acids are indispensable for this compound's antimicrobial efficacy nih.govresearchgate.net.
Rational Design of this compound Analogues with Modified Activities
The insights gained from SAR studies and the identification of key functional regions have paved the way for the rational design of this compound analogues with potentially modified or improved activities nih.govresearchgate.netnih.gov. Rational design involves using the understanding of how specific structural features relate to biological activity to create new peptides with desired properties nih.govusp.br.
Based on the structural characteristics and observed activities of this compound and related peptides like hadrurin, novel synthetic peptides have been engineered mdpi-res.comnih.govnih.gov. For instance, shorter analogues of hadrurin and this compound have been designed with the aim of improving selectivity, such as achieving enhanced selectivity for Escherichia coli over red blood cells nih.gov.
Theoretical and Computational Chemistry Approaches to Vejovine
Molecular Modeling and Simulation of Vejovine Conformation
Molecular modeling and simulation techniques are essential tools for investigating the three-dimensional structure and dynamic behavior of peptides such as this compound. The conformation of an antimicrobial peptide is intimately linked to its activity, particularly its interaction with biological membranes. Experimental studies using circular dichroism (CD) spectroscopy have provided insights into this compound's secondary structure, indicating that it adopts an α-helical conformation in membrane-mimetic environments like 60% trifluoroethanol (TFE), while remaining largely disordered in aqueous solutions. cjnmcpu.comresearchgate.net This conformational flexibility and the transition to an ordered structure in the presence of a hydrophobic environment are characteristic features of many membrane-active antimicrobial peptides, facilitating their interaction with and insertion into bacterial membranes. frontiersin.orgnih.gov
While specific detailed molecular dynamics (MD) simulation studies focusing solely on this compound's conformation and interaction with various membrane models were not prominently found in the search results, MD simulations are widely applied to study the behavior of antimicrobial peptides at atomic or coarse-grained levels. nih.govasm.orgbiorxiv.orgmdpi.comresearchgate.netelifesciences.org These simulations can visualize the dynamic interactions between peptides and membrane mimics, such as lipid bilayers or micelles, helping to elucidate the molecular mechanisms underlying antimicrobial activity and toxicity. nih.govresearchgate.net Studies on other scorpion venom peptides and AMPs have utilized MD simulations to understand membrane binding, insertion, and pore formation, as well as to optimize peptide structures for enhanced activity or reduced toxicity. frontiersin.orgnih.govbiorxiv.orgmdpi.comresearchgate.netresearchgate.net Applying similar MD simulation approaches to this compound could provide detailed information on how its specific sequence and charge distribution influence its interaction with bacterial membrane lipids, the process of conformational change upon membrane binding, and potential mechanisms of membrane perturbation or pore formation.
In Silico Prediction of this compound's Molecular Targets and Binding Modes
The primary molecular target of this compound, consistent with many antimicrobial peptides, is the bacterial cell membrane, particularly the negatively charged membranes of Gram-negative bacteria. asm.orgmdpi.comresearchgate.netdev.toresearchgate.netmdpi.comnih.govnih.gov Its mechanism of action is believed to involve disruption of membrane integrity, leading to bacterial cell death. frontiersin.orgnih.govdev.to
In silico methods, such as molecular docking and target prediction algorithms, are commonly used in drug discovery to identify potential molecular targets and predict binding modes of small molecules and peptides. While specific in silico studies detailing the precise binding modes of this compound with bacterial membrane components or potential intracellular targets were not extensively reported in the search results, these approaches are broadly applicable to antimicrobial peptides. Studies on other AMPs have employed molecular docking to investigate interactions with bacterial membrane proteins or essential enzymes, providing insights into potential mechanisms beyond direct membrane lysis. researchgate.netbiorxiv.orgoup.comresearchgate.net For instance, in silico studies have explored the binding of designed peptides to bacterial virulent factors or enzymes involved in cell wall synthesis. researchgate.netbiorxiv.orgoup.com Given this compound's activity against multidrug-resistant Gram-negative bacteria, in silico studies could be valuable in exploring its interactions with specific components of the Gram-negative outer and inner membranes, including lipopolysaccharides (LPS), phospholipids, and membrane proteins, to better understand the molecular basis of its potent activity.
Machine Learning and AI Applications in this compound Research
Advanced Analytical Methodologies for Vejovine Characterization and Quantification
Development of High-Resolution Chromatographic Methods for Vejovine Analysis
High-resolution chromatographic methods are fundamental for the separation and analysis of peptides like this compound from complex biological matrices or synthesis mixtures. Reversed-phase high-performance liquid chromatography (RP-HPLC) has been established as a standard technique for peptide purification and analysis due to its ability to separate molecules based on their hydrophobicity. bachem.comresearchgate.netrenyi.hunih.gov The initial isolation of native this compound from scorpion venom involved a two-step RP-HPLC procedure, highlighting its utility in separating this specific peptide from other venom components. nih.govresearchgate.net
Achieving high resolution in peptide chromatography is critical for separating closely related impurities, such as truncated or modified peptide variants, which may arise during synthesis or isolation. Key factors influencing resolution in RP-HPLC include the choice of stationary phase, mobile phase composition, gradient profile, temperature, and flow rate. [1, 6, 11, 12, 28 from previous turn]
Common stationary phases for peptide analysis include silica-based columns with C18, C8, C4, or diphenyl modifications, often featuring wide pore sizes (e.g., 300 Å) to accommodate larger peptide molecules. researchgate.netrenyi.hu The mobile phase typically consists of a mixture of an aqueous buffer, often acidic (such as 0.1% trifluoroacetic acid, TFA), and an organic solvent, commonly acetonitrile. bachem.comresearchgate.netrenyi.hu Gradient elution, where the concentration of the organic solvent is increased over time, is routinely employed to elute peptides with varying hydrophobicities. researchgate.netrenyi.hunih.gov The use of ion-pairing reagents, like TFA, in the mobile phase helps to improve peak shape and resolution for peptides by masking charged groups. researchgate.net
For analytical purposes, high-performance techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) utilizing sub-2-µm particles or superficially porous particles can significantly enhance resolution, reduce analysis time, and improve sensitivity compared to traditional HPLC. [23 from previous turn] Nano-HPLC, which uses very low flow rates, is particularly useful for analyzing limited sample volumes and is often coupled directly to mass spectrometry. mdpi.com
Preparative RP-HPLC is employed when larger quantities of purified peptide are required, for instance, for further biological studies or structural characterization. researchgate.netrenyi.hu Method development at the analytical scale can often be scaled up to preparative dimensions, maintaining similar selectivity. [19 from previous turn]
Advanced Mass Spectrometry Techniques for this compound Quantification in Complex Matrices
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization and quantification of peptides. [2, 3, 4, 8, 10, 13, 14, 15, 16, 17, 19, 20, 21 from previous turn, 27 from previous turn] For peptide analysis, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase ions from the peptide molecules. [6, 8 from previous turn, 15 from previous turn]
Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide structural information through the fragmentation of precursor ions and are crucial for confirming peptide identity. nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.comcigb.edu.cunih.govnih.gov For quantitative analysis of peptides, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes is widely used. mdpi.comnih.govnih.govcigb.edu.cunih.gov These modes selectively monitor specific precursor-to-product ion transitions characteristic of the target peptide, offering high sensitivity and specificity, which is particularly important when analyzing peptides in complex biological matrices. nih.govnih.gov
High-resolution mass spectrometers, including Orbitrap and time-of-flight (TOF) analyzers, can provide accurate mass measurements, aiding in the confident identification and characterization of peptides and their modifications. [8 from previous turn, 15 from previous turn, 21 from previous turn]
Quantitative MS relies on the principle that the signal intensity of an analyte ion is proportional to its concentration in the sample, within a defined linear range. [13 from previous turn] Calibration curves are constructed by analyzing samples with known concentrations of the peptide. The use of stable isotope-labeled internal standards (SIL-IS) is often employed to improve the accuracy and reproducibility of quantification by compensating for variations in sample preparation, ionization efficiency, and matrix effects. nih.gov
When quantifying peptides in complex biological matrices, sample preparation is a critical step to remove interfering substances and concentrate the analyte. Techniques such as solid phase extraction (SPE) are frequently used for peptide clean-up and enrichment prior to LC-MS analysis. waters.combioanalysis-zone.com Challenges in peptide bioanalysis include potential protein binding, non-specific adsorption to surfaces, and ensuring adequate solubility, all of which must be addressed during method development and optimization. waters.combioanalysis-zone.combioanalysis-zone.com
Bioanalytical Method Validation for this compound Research (excluding human clinical samples)
Bioanalytical method validation is a fundamental process to ensure that analytical methods used for quantifying an analyte in biological matrices are reliable, accurate, and suitable for their intended purpose. [16 from previous turn, 18, 20, 24 from previous turn, 27 from previous turn] For non-human research studies involving this compound, validation of the bioanalytical method is essential to support the integrity of the research findings. Guidelines for bioanalytical method validation cover studies in non-human matrices. [9 from previous turn, 11 from previous turn, 16 from previous turn, 18, 24 from previous turn]
Key parameters evaluated during bioanalytical method validation include selectivity, sensitivity, accuracy, precision, recovery, and stability. [15, 17, 18, 20, 27 from previous turn]
Selectivity: This evaluates the method's ability to measure the analyte unequivocally in the presence of endogenous matrix components and other potential interfering substances. Selectivity is typically assessed by analyzing blank matrix samples from multiple individual sources to ensure that no significant interference is observed at the retention time and mass transitions of the analyte. nih.goveuropa.eu
Sensitivity: The sensitivity of the method is determined by establishing the lower limit of quantification (LLOQ), which is the lowest analyte concentration that can be reliably and accurately measured.
Accuracy and Precision: Accuracy assesses how close the measured values are to the true concentration, while precision evaluates the reproducibility of the measurements. These are typically assessed by analyzing quality control (QC) samples prepared at different concentrations within the expected range in the relevant biological matrix. [16 from previous turn, 18]
Recovery: Recovery represents the efficiency of the sample preparation method in extracting the analyte from the matrix. It is determined by comparing the analytical response of extracted samples spiked with the analyte to the response of neat solutions at the same concentration. cigb.edu.cu
Stability: Analyte stability in the biological matrix is evaluated under various storage conditions (e.g., at room temperature, refrigerated, frozen, and after freeze-thaw cycles) and under conditions mimicking sample processing and analysis. cigb.edu.cu
Matrix effects, which can influence the ionization efficiency of the analyte in MS, are also assessed during validation. This involves evaluating the impact of different lots of the biological matrix on the analytical response of the peptide. researchgate.netnih.govcigb.edu.cueuropa.eu
Validation studies involve the preparation of calibration standards and QC samples by spiking known amounts of this compound into blank non-human biological matrix (e.g., animal plasma or tissue homogenate, depending on the study design). [16 from previous turn, 18] These samples are processed and analyzed alongside study samples to quantify the peptide.
While the prompt excludes human clinical samples, the principle of incurred sample reanalysis (ISR), which involves re-analyzing a subset of study samples to confirm the reliability of the initial results, is a critical component of bioanalytical method validation guidelines for both human and non-human studies. [11 from previous turn, 16 from previous turn]
These validation parameters and procedures ensure that the developed analytical methods are robust and reliable for the accurate characterization and quantification of this compound in non-human biological matrices, supporting various research applications.
Emerging Research Directions and Non Clinical Applications of Vejovine
Vejovine as a Biochemical Probe for Membrane Biology Studies
This compound's mechanism of action is closely associated with its interaction with biological membranes. Studies suggest that antimicrobial peptides like this compound exert their effects, at least in part, by damaging cell membranes and potentially forming pores. mdpi-res.comnih.govctdbase.org This interaction with membranes makes this compound and its derivatives valuable candidates for use as biochemical probes to investigate membrane structure, dynamics, and function. The differential composition of microbial membranes compared to host cell membranes is a key factor in the selective targeting observed with some antimicrobial peptides, highlighting the potential for this compound to help elucidate these specificity mechanisms. nih.gov While some research indicates this compound's potential as a probe for specific ions like Ca2+, its broader interactions with lipid bilayers and its ability to induce membrane permeabilization are central to its utility in membrane biology studies. mdpi-res.comresearchgate.net
Potential for this compound in Materials Science (e.g., antimicrobial coatings, non-biomedical surfaces)
The inherent antimicrobial activity of this compound presents opportunities for its integration into materials science applications, particularly in the development of antimicrobial surfaces and coatings. The need for new antimicrobial materials is driven by the challenge of antibiotic resistance. researchgate.net Research into polymeric coatings and the incorporation of antimicrobial peptides suggests a potential avenue for utilizing this compound to create surfaces that can inhibit or kill microorganisms on contact. Such coatings could find applications on non-biomedical surfaces to reduce microbial contamination. The development in this area involves synthesizing or selecting antimicrobial agents and formulating methods for embedding them into materials or attaching them to surfaces. researchgate.net
Engineering of this compound for Enhanced Properties (e.g., stability, specificity in vitro)
Engineering of antimicrobial peptides aims to improve their desirable characteristics, such as increasing their activity, enhancing stability, and improving specificity. nih.gov For this compound, which has shown potent activity against multidrug-resistant Gram-negative bacteria but also exhibits hemolytic activity, engineering could focus on reducing toxicity towards mammalian cells while retaining or enhancing antimicrobial efficacy. mdpi-res.com Approaches to peptide engineering involve designing novel sequences based on existing peptide structures and considering properties like helicity, hydrophobicity, and net charge. mdpi-res.com Chemical modification is another strategy that can be employed to overcome limitations such as poor membrane permeability and low metabolic stability often associated with peptides. Studies involving synthetic analogs of related scorpion peptides have demonstrated that modifications can lead to improved microbicidal activity and enhanced biological effects against specific bacterial strains in vitro. mdpi-res.com
Development of Novel Assay Systems for this compound Activity Evaluation
Evaluating the activity and properties of this compound and its engineered variants requires the development and application of various assay systems. In vitro assays are crucial for assessing antimicrobial potential, including determining minimum inhibitory concentrations (MICs) against different bacterial strains, evaluating antibiofilm activity, and assessing cytotoxicity against mammalian cells through methods like hemolysis assays. nih.govmdpi-res.com Techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can be used to visualize the effects of this compound on bacterial cell morphology and membrane integrity. Assays evaluating membrane permeabilization, such as ATP efflux assays, and those assessing interactions with intracellular targets, like DNA retardation assays, provide insights into the peptide's mechanism of action. While in vivo studies are necessary for therapeutic development, non-clinical research focuses on in vitro systems and evaluations that inform the potential utility and properties of this compound. nih.gov
Conceptual Frameworks for this compound-Derived Research Compounds (e.g., scaffolds for molecular tools)
This compound's unique structure and activity profile position it as a potential starting point or scaffold for the design of novel research compounds and molecular tools. The concept of using molecular scaffolds involves utilizing the core structure of a compound as a building block for creating diverse derivatives with modified properties. Venom components, including peptides, are recognized as valuable sources of molecules with high specificity and potency, making them suitable for developing modulators to study various molecular targets. By using this compound as a template, researchers can design shorter peptides or other small molecules that retain desirable activities, such as membrane interaction or antimicrobial effects, while potentially improving specificity or stability. mdpi-res.comnih.gov This approach, often guided by computational design and bioinformatics tools, contributes to the development of new agents for studying biological processes or for potential non-clinical applications. nih.gov
Future Outlook and Unexplored Frontiers in Vejovine Research
Integration of Multi-Omics Data for Comprehensive Vejovine Understanding
The discovery of numerous scorpion venom peptides, including this compound, has been significantly advanced by the advent of omics technologies, particularly transcriptomic analysis. ctdbase.org Future research on this compound stands to benefit immensely from the comprehensive integration of multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and potentially metabolomics to gain a holistic understanding of this compound's biology.
Transcriptomic analysis of the venom glands of Vaejovis mexicanus can provide insights into the regulation of the gene encoding this compound and the diversity of peptide variants or related proteins produced. nih.govnih.gov Proteomic studies can further confirm the expression of this compound and identify post-translational modifications or co-expressed peptides that might influence its activity or stability. nih.gov Metabolomics could potentially reveal metabolic pathways in the scorpion or target bacteria that are affected by this compound.
Integrating these diverse datasets through bioinformatics and systems biology approaches can help elucidate the complex biological networks in which this compound is involved, from its biosynthesis within the scorpion to its interactions within the bacterial environment. scielo.brwikipedia.org This integrated approach can reveal previously unappreciated aspects of this compound's function and suggest novel avenues for its application or modification.
Sustainable and Scalable Production of this compound for Research Purposes
Initial research on this compound involved its isolation from scorpion venom and chemical synthesis via the solid phase method. researchgate.netnih.gov While chemical synthesis allows for the production of this compound for research, scaling up production in a sustainable and cost-effective manner presents challenges. The natural abundance of peptides in scorpion venom can be low, making isolation for large-scale research impractical. ctdbase.org
Future efforts need to focus on developing sustainable and scalable methods for this compound production. Optimizing solid-phase synthesis or exploring alternative chemical synthesis strategies could improve efficiency and reduce costs. Additionally, investigating recombinant expression systems in various host organisms (e.g., bacteria, yeast, or insect cells) could offer a pathway for scalable and potentially more sustainable production of this compound or its analogs. Research into eco-friendly production methods for natural antibacterial agents can provide valuable insights and techniques applicable to this compound. southern.eduplos.org Addressing the challenges associated with protein folding and purification in heterologous expression systems will be crucial for successful recombinant production.
Cross-Disciplinary Approaches to this compound Research
Advancing the understanding and potential application of this compound necessitates a strong emphasis on cross-disciplinary research. southern.eduplos.org Effective research requires the integration of expertise from various scientific fields.
Chemists can contribute by developing novel synthesis routes, creating this compound analogs with modified structures, and designing chemical probes to study its interactions. Biologists and microbiologists are essential for conducting in vitro and in vivo studies to evaluate its antimicrobial efficacy against a wider range of pathogens and to understand its effects on bacterial physiology and resistance mechanisms. Pharmacologists can investigate its pharmacokinetics and pharmacodynamics, while bioinformaticians and computational biologists are crucial for analyzing complex omics data, predicting structure-activity relationships, and designing optimized peptide sequences. southern.eduplos.org Collaborations between academic research groups, industry partners, and potentially clinical researchers will be vital to translate findings from basic research into potential applications.
Addressing Fundamental Questions in this compound Chemical Biology
A deeper understanding of this compound's mechanism of action at the molecular level is a critical frontier in its research. While it is known to exhibit antimicrobial activity against Gram-negative bacteria, the precise details of how it interacts with bacterial membranes and potential intracellular targets need further investigation. researchgate.netnih.gov
Chemical biology approaches are well-suited to address these fundamental questions. This includes using chemical tools and techniques to:
Investigate the interaction of this compound with bacterial membrane components, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov
Determine if this compound forms pores in the bacterial membrane or disrupts membrane integrity through other mechanisms. nih.gov
Identify any specific intracellular targets that this compound might interact with or inhibit.
Elucidate the relationship between this compound's structure and its activity (structure-activity relationship - SAR) through the synthesis and testing of systematically modified peptides. nih.govsouthern.eduplos.org Understanding SAR can guide the design of improved analogs with enhanced potency, specificity, or stability.
Study the conformational changes of this compound in different environments, such as in the presence of membrane mimetic systems.
Addressing these fundamental questions in chemical biology will not only deepen our understanding of this compound but also provide valuable knowledge for the rational design of new antimicrobial agents based on its structure and mechanism.
Q & A
Q. Table 1. Key Parameters for this compound Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Replicates Tested | Citation |
|---|---|---|---|---|
| Catalyst Loading | 5–10 mol% | High | 5 | |
| Reaction Temperature | 60–70°C | Moderate | 3 | |
| Solvent Polarity | ε = 20–30 (THF) | Critical | 4 |
Q. Table 2. Stability Study Design for this compound
| Condition | Duration | Analytical Method | Degradation Threshold | Citation |
|---|---|---|---|---|
| 40°C/75% RH | 6 months | HPLC-PDA | ≥10% loss | |
| pH 2.0 (simulated) | 24 hours | LC-MS | ≥5% decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
